molecular formula C14H16N2O4 B6005719 3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione

3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione

Cat. No.: B6005719
M. Wt: 276.29 g/mol
InChI Key: LIXZVRCNFSNMKO-UHFFFAOYSA-N
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Description

3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione is an organic compound with a complex structure that includes a pyrrolidinedione core and a 3,4-dimethoxybenzyl group

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-12-4-3-9(5-13(12)20-2)6-15-7-10-11(17)8-16-14(10)18/h3-5,7,17H,6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXZVRCNFSNMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=CC2=C(CNC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable pyrrolidinedione precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione is unique due to its combination of the 3,4-dimethoxybenzyl group and the pyrrolidinedione core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above .

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